molecular formula C14H12ClN3O3S B2729616 N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-82-6

N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2729616
CAS No.: 443329-82-6
M. Wt: 337.78
InChI Key: DAVNEADRBRELNA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic heterocyclic compound with a molecular weight of 365.80 g/mol and the molecular formula C14H11ClN3O3S . This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of fused heterocyclic systems known for significant pharmacological potential in scientific research . Compounds within this structural class have been investigated for a range of biological activities, including antimicrobial profiles against various microorganisms such as Salmonella typhimurium, Pseudomonas aeruginosa, and Staphylococcus aureus . The structural core of this molecule combines a thiazole ring annulated to a pyrimidine moiety, creating a complex pharmacophore that is of high interest in medicinal chemistry and drug discovery. The presence of the 5-chloro-2-methoxyphenyl carboxamide substituent is a key structural feature that influences the compound's physicochemical properties and its interaction with biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in biochemical and pharmacological studies.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S/c1-21-11-3-2-8(15)6-10(11)17-12(19)9-7-16-14-18(13(9)20)4-5-22-14/h2-3,6-7H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVNEADRBRELNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 953189-99-6
Molecular Formula C15H14ClN3O3S
Molecular Weight 351.8 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to exert its effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
  • Receptor Modulation : It can bind to receptors that regulate cellular processes, influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit potent antimicrobial properties. For instance, compounds similar to N-(5-chloro-2-methoxyphenyl)-5-oxo have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis with minimum inhibitory concentrations (MIC) as low as 50 μg/mL .

Anticancer Properties

Several studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. For example:

  • Cytotoxicity Studies : The compound demonstrated significant cytotoxic effects against human cancer cell lines such as HeLa (cervical adenocarcinoma), outperforming standard treatments like Sorafenib in selectivity indices .
  • Mechanisms of Action : The cytotoxicity is thought to arise from the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Case Studies

  • Study on Anticancer Activity :
    A study evaluated the efficacy of various thiazolo[3,2-a]pyrimidine derivatives against multiple cancer cell lines. The results showed that compounds with methoxy and chloro substitutions exhibited enhanced activity against M-HeLa cells compared to other derivatives .
  • Antimicrobial Evaluation :
    In another investigation focusing on antimicrobial properties, derivatives were tested against M. smegmatis. The most potent derivative exhibited a strong inhibitory effect on leucyl-tRNA synthetase, marking it as a promising candidate for further development .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-chloro-2-methoxyphenyl)-5-oxo can be significantly influenced by its structural components:

  • Electron-Withdrawing Groups : The presence of chlorine in the para position enhances antibacterial activity.
  • Methoxy Substituents : These groups have been shown to improve solubility and bioavailability, contributing to increased efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide against various bacterial strains.

Key Findings :

  • The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) values indicate effective inhibition of bacterial growth, with notable activity against Staphylococcus aureus and Escherichia coli.
PathogenMIC (μg/mL)
Staphylococcus aureus< 40
Escherichia coli< 50

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro and in vivo studies.

Mechanism of Action :

  • The compound is believed to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.

Key Findings :

  • IC50 values for COX inhibition are comparable to established anti-inflammatory drugs like celecoxib.
Activity TypeIC50 (μmol)Notes
COX Inhibition0.04Comparable to celecoxib

Anticancer Activity

This compound has shown potential as an anticancer agent through various mechanisms.

Mechanisms and Effects :

  • The compound induces cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (cdks), leading to apoptosis.

Case Studies :

  • Research indicates that derivatives of thiazolo-pyrimidines can effectively inhibit tumor growth in xenograft models, showcasing their potential in cancer therapy.
Activity TypeMechanismNotes
AnticancerCell Cycle ArrestInduces apoptosis through cdks inhibition

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other similar compounds:

Activity TypeCompoundMIC/IC50 ValuesNotes
AntimicrobialN-(5-chloro-2-methoxyphenyl)...< 40 μg/mL (S. aureus)Broad-spectrum activity against bacteria
Anti-inflammatoryN-(5-chloro-2-methoxyphenyl)...IC50 = 0.04 μmolComparable to celecoxib
AnticancerThiazolo-pyrimidine DerivativesVariesInduces apoptosis and cell cycle arrest

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    This compound replaces the carboxamide group with an ethyl carboxylate ester and substitutes the 5-chloro-2-methoxyphenyl group with a 2-chlorophenyl moiety. The ester group reduces polarity compared to the carboxamide, impacting bioavailability and solubility .
  • Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Features a benzylidene substituent at position 2, introducing extended π-conjugation and steric bulk.

Functional Group Modifications

  • N-Phenylhydrazinecarbothioamide Derivatives ():
    These compounds incorporate hydrazinecarbothioamide groups, enabling additional hydrogen-bonding interactions. Such modifications can enhance binding to biological targets like enzymes or receptors compared to the carboxamide group in the target compound .
  • Mannich Bases of Thiazolo[3,2-a]pyrimidine (): Mannich reactions introduce secondary amine groups, increasing basicity and enabling salt formation. For example, ethyl-5-(2-chlorophenyl)-7-methyl-2-(morpholinomethyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits enhanced antimicrobial activity due to the morpholine moiety’s hydrophilic character .

Pharmacological Activity Comparison

Antimicrobial Activity

Compound Microbial Targets (IC₅₀, μM) Key Structural Features Impacting Activity Reference
Target Compound (Hypothetical) Not reported Carboxamide group may enhance target binding
Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo… E. coli: 12.5; B. subtilis: 10.2 Chlorophenyl + ester group improves lipophilicity
Mannich Base 9e (Morpholinomethyl) C. albicans: 8.7; E. coli: 9.4 Morpholine moiety enhances solubility and H-bonding

Hydrogen-Bonding and Crystal Packing

The target compound’s carboxamide group enables stronger hydrogen-bonding networks compared to ester derivatives. For instance, ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate forms bifurcated C–H···O interactions in its crystal lattice , while carboxamides typically exhibit N–H···O bonds with higher directionality and stability .

Physicochemical Properties

Property Target Compound Ethyl 5-(2-Chlorophenyl)-7-methyl-3-oxo… Ethyl 7-Methyl-3-oxo-5-phenyl…
Molecular Weight (g/mol) ~380 (estimated) 388.85 570.58
LogP (Predicted) 2.8–3.2 3.5 4.1
Hydrogen Bond Donors 2 (NH from carboxamide) 0 0
Aqueous Solubility Moderate (amide polarity) Low (ester lipophilicity) Very low (bulky substituents)

Key Research Findings and Implications

Structural Flexibility : The thiazolo[3,2-a]pyrimidine core allows extensive derivatization at positions 2, 5, and 2. Substitutions at position 6 (e.g., carboxamide vs. carboxylate) critically influence bioactivity and physicochemical profiles .

Antimicrobial Optimization : Mannich base derivatives (e.g., compound 9e in ) demonstrate that hydrophilic substituents (e.g., morpholine) balance lipophilicity and solubility, improving antimicrobial efficacy .

Crystallographic Insights : Substituents like 2,4,6-trimethoxybenzylidene induce significant puckering in the pyrimidine ring (deviation up to 0.224 Å from planarity), which may affect binding to flat enzymatic active sites .

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